molecular formula C12H16N4O B8417534 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole

5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole

Cat. No. B8417534
M. Wt: 232.28 g/mol
InChI Key: NFYSKIQFJRLNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)butyl]-2H-tetrazole

InChI

InChI=1S/C12H16N4O/c1-17-11-8-6-10(7-9-11)4-2-3-5-12-13-15-16-14-12/h6-9H,2-5H2,1H3,(H,13,14,15,16)

InChI Key

NFYSKIQFJRLNGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCC2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.80 g (9.56 mmol) 1-hex-5-ynyl-4-methoxy-benzene, 1.86 g (28.6 mmol) sodium azide, 1.53 g (28.6 mmol) ammonium chloride and 80 ml DMF was kept at 125° C. for 7 d with an extra addition of 1.80 g sodium azide and 1.53 g ammonium chloride every day. After cooling to r.t. the dark reaction mixture was distributed between water and ethyl acetate. The organic phase was dried over sodium sulphate and the solvent distilled off. The residue was separated by HPLC on a RP18-endcapped column (methanol/water) (a reversed phase column PUROSPHER® STAR RP-18 endcapped from Merk KGaA, Darmstadt, Germany, which is used with methanol/water as eluent) to yield 450 mg 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole and 500 mg 4-(4-(4-Methoxy-phenyl)-butyl)-1H-[1,2,3]triazole.
Name
1-hex-5-ynyl-4-methoxy-benzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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